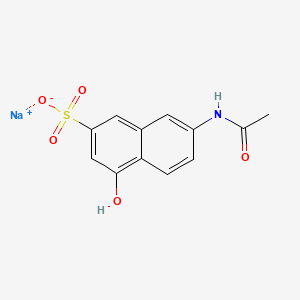

Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate

CAS No.: 42360-29-2

Cat. No.: VC18402531

Molecular Formula: C12H10NNaO5S

Molecular Weight: 303.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42360-29-2 |

|---|---|

| Molecular Formula | C12H10NNaO5S |

| Molecular Weight | 303.27 g/mol |

| IUPAC Name | sodium;7-acetamido-4-hydroxynaphthalene-2-sulfonate |

| Standard InChI | InChI=1S/C12H11NO5S.Na/c1-7(14)13-9-2-3-11-8(4-9)5-10(6-12(11)15)19(16,17)18;/h2-6,15H,1H3,(H,13,14)(H,16,17,18);/q;+1/p-1 |

| Standard InChI Key | ZTPFCTXEVJLMHG-UHFFFAOYSA-M |

| Canonical SMILES | CC(=O)NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, sodium;7-acetamido-4-hydroxynaphthalene-2-sulfonate, reflects its naphthalene backbone substituted at positions 2, 5, and 7. Key structural elements include:

-

Sulfonate group (-SO₃⁻Na⁺): Enhances water solubility and facilitates ionic interactions.

-

Acetamido group (-NHCOCH₃): Contributes to stability and influences electronic properties.

-

Hydroxyl group (-OH): Enables hydrogen bonding and participation in redox reactions.

The canonical SMILES representation, CC(=O)NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)[O-].[Na+], and InChIKey ZTPFCTXEVJLMHG-UHFFFAOYSA-M provide precise descriptors for computational studies.

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 42360-29-2 |

| Molecular Formula | |

| Molecular Weight | 303.27 g/mol |

| IUPAC Name | Sodium;7-acetamido-4-hydroxynaphthalene-2-sulfonate |

| Solubility | High in water (due to sulfonate) |

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate typically involves sequential functionalization of naphthalene derivatives:

-

Sulfonation: Introduction of sulfonic acid groups using fuming sulfuric acid.

-

Nitration/Reduction: For amino group introduction, though direct acetylation of hydroxyl precursors may bypass this step.

-

Acetylation: Reaction with acetic anhydride to form the acetamido group.

-

Salt Formation: Neutralization with sodium hydroxide to yield the sodium sulfonate.

Optimization Challenges

Industrial-scale production requires precise control of:

-

Temperature: Excess heat risks side reactions like over-sulfonation.

-

pH: Alkaline conditions favor salt formation but may hydrolyze acetamido groups.

-

Purification: Crystallization or membrane filtration ensures product purity.

Applications in Industry and Research

Dye and Pigment Manufacturing

As a naphthalenesulfonate derivative, this compound acts as a coupling agent in azo dye synthesis. The sulfonate group improves dye solubility, while the acetamido group stabilizes chromophores. For example, it may precursor dyes for textiles with enhanced wash-fastness .

Pharmaceutical Intermediates

The compound’s ability to undergo regioselective substitution makes it valuable for synthesizing drug candidates. Potential applications include:

-

Antimicrobial agents: Sulfonates exhibit activity against gram-positive bacteria.

-

Anti-inflammatory drugs: Hydroxyl and acetamido groups modulate COX enzyme interactions.

Analytical Characterization

Spectroscopic Techniques

-

IR Spectroscopy: Peaks at ~1170 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (amide C=O).

-

NMR: signals for aromatic protons (δ 6.8–7.5 ppm) and acetamido methyl (δ 2.1 ppm) .

Table 2: Key Spectral Signatures

| Technique | Key Peaks/Shifts | Assignment |

|---|---|---|

| IR | 1170 cm⁻¹ | Sulfonate S=O asymmetric stretch |

| NMR | δ 2.1 (s, 3H) | Acetamido methyl protons |

Comparative Analysis with Structural Analogs

Sodium 2-Acetamido-5-Chlorobenzenesulphonate

This chloro analog (CAS 84963-38-2) shares a similar synthesis route but exhibits reduced solubility due to the hydrophobic chlorine substituent. It finds niche use in agrochemicals .

Sodium 7-Hydroxynaphthalene-2-Sulphonate

Lacking the acetamido group, this compound (CAS 135-55-7) prioritizes solubility over stability, making it preferable in textile dyeing .

Future Research Directions

-

Toxicological Studies: LD₅₀ determination and ecotoxicological impact assessments.

-

Process Optimization: Catalytic methods to reduce sulfuric acid waste.

-

Drug Discovery: Functionalization for targeted therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume